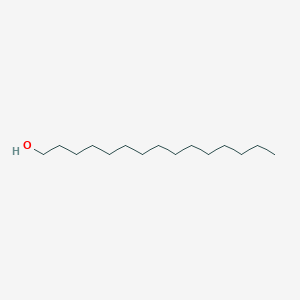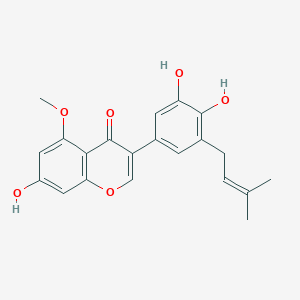
Glisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glisoflavone is a natural compound that belongs to the family of flavonoids. It is found in various plants, including Glycyrrhiza glabra, which is commonly known as licorice. Glisoflavone has been the subject of extensive scientific research due to its potential therapeutic properties.
科学的研究の応用
Metabolic Engineering for Enhanced Riboflavin Production
Metabolic Engineering Strategies in Bacillus subtilis Riboflavin, essential for animal nutrition, is produced industrially by microbial synthesis, which requires significant oxygen, limiting production efficiency. A study by You et al. (2021) employed metabolic engineering in Bacillus subtilis, enhancing riboflavin production by 45.51%. This was achieved by modifying genes related to purine, nitrogen metabolism, and oxygen utilization (You et al., 2021).
Overview of Microbial Riboflavin Production Averianova et al. (2020) reviewed microbial riboflavin production, highlighting the importance of biotechnological advancements. The paper details the use of organisms like Ashbya gossypii, Bacillus subtilis, and Candida spp. in riboflavin production, emphasizing genetic and metabolic engineering techniques for enhanced yield (Averianova et al., 2020).
Applications in Health and Medicine
Amentoflavone in Glioblastoma Treatment Amentoflavone's potential in treating glioblastoma was explored by Yen et al. (2018). The study found that amentoflavone triggers apoptosis and inhibits NF-ĸB-modulated anti-apoptotic signaling in glioblastoma cells, suggesting its efficacy as a therapeutic agent in cancer treatment (Yen et al., 2018).
Amentoflavone's Anti-Inflammatory and Analgesic Effects Research by Ishola et al. (2013) on Cnestis ferruginea Vahl ex DC highlighted amentoflavone's role in reducing neuroinflammatory responses and pain, reinforcing its potential in treating neuroinflammation-related disorders (Ishola et al., 2013).
Amentoflavone's Role in Osteosarcoma Pan et al. (2017) discovered that amentoflavone inhibits metastatic potential in osteosarcoma U2OS cells. This effect was mediated through the suppression of ERK/NF-κB activation, suggesting its potential in treating metastatic cancer (Pan et al., 2017).
Riboflavin in Traumatic Brain Injury Hoane et al. (2005) reported that riboflavin administration post-traumatic brain injury improved behavioral outcomes, reduced edema, and decreased glial fibrillary acidic protein expression, indicating its therapeutic potential in brain injury treatment (Hoane et al., 2005).
Biochemical and Molecular Insights
Riboflavin as a Biomarker in Metabolic Studies A systematic review by Hoey et al. (2009) assessed riboflavin's effectiveness as a biomarker in metabolic studies, particularly focusing on erythrocyte glutathione reductase activation coefficient (EGRac) as an indicator of riboflavin status (Hoey et al., 2009).
Amentoflavone's Antifungal Mechanism Hwang et al. (2012) explored amentoflavone's antifungal mechanism, finding it induces apoptosis in Candida albicans cells via mitochondrial dysfunction, potentially offering a new approach in antifungal therapy (Hwang et al., 2012).
Amentoflavone-Induced Ferroptosis in Glioma Chen et al. (2020) investigated amentoflavone's role in inducing ferroptosis, an autophagy-dependent process, in glioma cells. This research suggests new therapeutic pathways for treating aggressive brain tumors (Chen et al., 2020).
特性
CAS番号 |
125709-32-2 |
|---|---|
製品名 |
Glisoflavone |
分子式 |
C21H20O6 |
分子量 |
368.4 g/mol |
IUPAC名 |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-7-hydroxy-5-methoxychromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-5-12-6-13(7-16(23)20(12)24)15-10-27-18-9-14(22)8-17(26-3)19(18)21(15)25/h4,6-10,22-24H,5H2,1-3H3 |
InChIキー |
PYVPKOSKOWDDSV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C |
正規SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C |
その他のCAS番号 |
125709-32-2 |
同義語 |
glisoflavone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



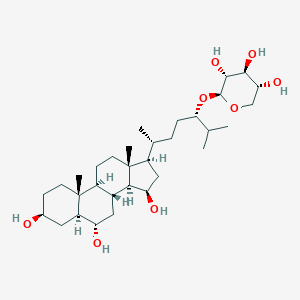
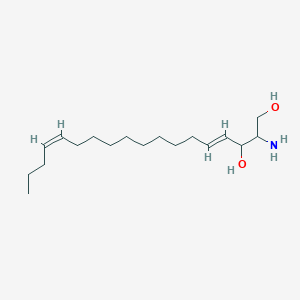
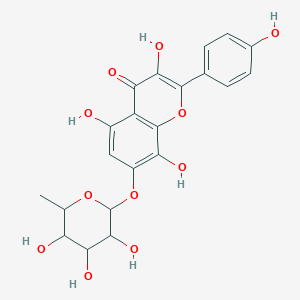
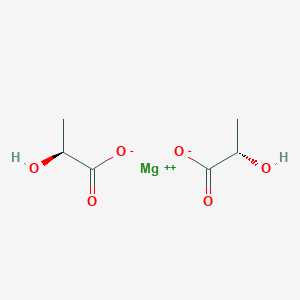
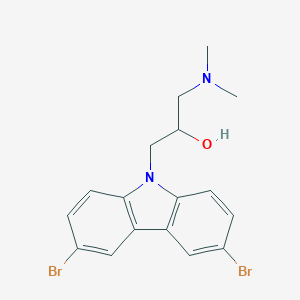
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
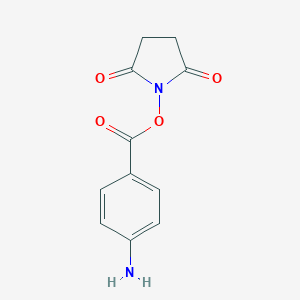
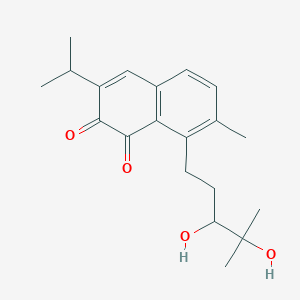
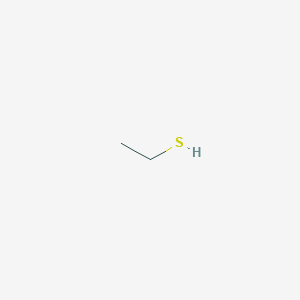
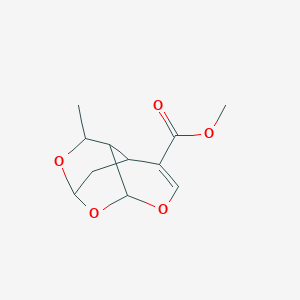
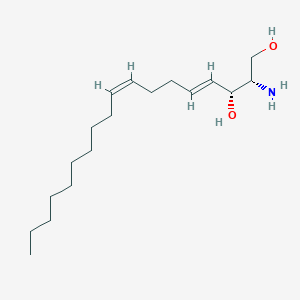
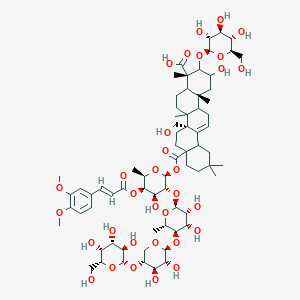
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
